molecular formula C16H13ClN2O2 B11832837 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B11832837
M. Wt: 300.74 g/mol
InChI Key: KTNCPIWNAZEQDV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, to form the imidazo[1,2-A]pyridine core. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3

InChI Key

KTNCPIWNAZEQDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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